molecular formula C10H11N4O15P3-4 B1261646 XTP tetraanion

XTP tetraanion

Cat. No.: B1261646
M. Wt: 520.13 g/mol
InChI Key: CAEFEWVYEZABLA-UUOKFMHZSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The term "XTP tetraanion" refers to the tetraanionic form of a cyclopenta-fused tetraphenanthrenylene macrocycle (CPTP-M), a synthetic organic compound with unique electronic and magnetic properties. Synthesized and characterized by Lu et al. (2018), this macrocycle exhibits global aromaticity in its charged states, a rare phenomenon in large conjugated systems .

Properties

Molecular Formula

C10H11N4O15P3-4

Molecular Weight

520.13 g/mol

IUPAC Name

[[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N4O15P3/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18)/p-4/t3-,5-,6-,9-/m1/s1

InChI Key

CAEFEWVYEZABLA-UUOKFMHZSA-J

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of CPTP-M and Its Charged States

Compound Charge π-Electrons Aromaticity Key NMR Features
Neutral CPTP-M 0 60 (4n) Antiaromatic Broad, unresolved peaks
Dication +2 58 (4n-2) Aromatic Shielded protons
Dianion -2 62 (4n+2) Aromatic Deshielded outer protons
Tetraanion -4 62 (4n+2) Aromatic Dual deshielded protons

Table 2: XTP Tetraanion vs. Octulene

Property CPTP-M Tetraanion Octulene
Structure Macrocycle Monocyclic
Ring Current Dual (diamagnetic + paramagnetic) Dual, weaker inner ring
NMR Shifts δ = 8–10 ppm (both rims) δ = 7–9 ppm (outer rim)
Conjugation Extended π-system Localized π-system

Research Implications

The this compound’s unique electronic structure provides a model for studying aromaticity in large, charged systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
XTP tetraanion
Reactant of Route 2
Reactant of Route 2
XTP tetraanion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.